4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine
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Overview
Description
4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.2252 daltons This compound is characterized by the presence of a pyrimidine ring substituted with a nitrothiophene moiety
Preparation Methods
The synthesis of 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative. One common method involves the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of mycobacterial arylamine N-acetyltransferase, an enzyme involved in the metabolism of certain drugs . The compound’s nitro group plays a crucial role in its inhibitory activity, affecting the enzyme’s function and leading to therapeutic effects.
Comparison with Similar Compounds
4-(5-Nitrothiophen-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound also contains a pyrimidine ring and a nitro group, but with different substituents.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Similar in structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
913322-71-1 |
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Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6N4O2S/c9-8-10-4-3-5(11-8)6-1-2-7(15-6)12(13)14/h1-4H,(H2,9,10,11) |
InChI Key |
RPGPNYPYBUYNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)[N+](=O)[O-])N |
Origin of Product |
United States |
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